molecular formula C11H8BrF2NO2 B1409705 Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate CAS No. 1806060-57-0

Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate

Cat. No.: B1409705
CAS No.: 1806060-57-0
M. Wt: 304.09 g/mol
InChI Key: DMASKMRBXQKAEH-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C11H8BrF2NO2 and a molecular weight of 304.09 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, and a difluoromethyl group attached to a benzoate ester. It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of the cyano and difluoromethyl groups. One common method involves the following steps:

    Bromination: The starting material, such as ethyl benzoate, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyano Group Introduction: The brominated intermediate is then reacted with a cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate conditions to introduce the cyano group.

    Difluoromethylation: Finally, the difluoromethyl group is introduced using a difluoromethylating reagent, such as difluoromethyl iodide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate can be compared with similar compounds such as:

    Ethyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Ethyl 5-bromo-2-cyano-4-(methyl)benzoate: Similar structure but with a methyl group instead of a difluoromethyl group.

    Ethyl 5-bromo-2-cyano-4-(chloromethyl)benzoate: Similar structure but with a chloromethyl group instead of a difluoromethyl group.

The uniqueness of this compound lies in the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-4-9(12)8(10(13)14)3-6(7)5-15/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMASKMRBXQKAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate
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